N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide
Description
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-cyclopentyl-4-[(4-oxoquinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C21H21N3O2/c25-20(23-17-5-1-2-6-17)16-11-9-15(10-12-16)13-24-14-22-19-8-4-3-7-18(19)21(24)26/h3-4,7-12,14,17H,1-2,5-6,13H2,(H,23,25) |
InChI Key |
NLDOMPATKQETIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Radical-Mediated Cyclization Using Dimethyl Sulfoxide (DMSO) and H₂O₂
A metal-free protocol employs 2-amino-N-substituted benzamides, DMSO, and H₂O₂ under thermal conditions (150°C, 14–20 h). DMSO acts as a one-carbon source, while H₂O₂ facilitates oxidation. For example, 2-amino-N-cyclopentylbenzamide reacts with DMSO and H₂O₂ to form 3-(cyclopentylmethyl)quinazolin-4(3H)-one in 73% yield after silica gel chromatography. Key advantages include avoidance of transition metals and compatibility with diverse N-substituents.
Table 1: Optimization of Quinazolinone Synthesis Using DMSO/H₂O₂
| Entry | Temperature (°C) | H₂O₂ Equiv | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 140 | 0 | 20 | 23 |
| 2 | 150 | 1 | 14 | 73 |
| 3 | 150 | 5 | 8 | 68 |
Acid-Catalyzed Cyclization with SBA-Pr-SO₃H
A nanoporous solid acid catalyst (SBA-Pr-SO₃H) enables solvent-free cyclization of 2-aminobenzamide and benzoyl chlorides at 80°C. This method achieves yields up to 92% for quinazolinones, though N-cyclopentyl variants require post-synthetic modifications.
Preparation of the Benzamide Intermediate
The benzamide segment, N-cyclopentyl-4-(bromomethyl)benzamide, is synthesized via two routes:
Direct Acylation of Cyclopentylamine
4-(Bromomethyl)benzoyl chloride reacts with cyclopentylamine in dichloromethane at 0–25°C, yielding the benzamide in 85% purity. Triethylamine is used to scavenge HCl.
Reductive Amination Approach
4-Formylbenzoic acid is condensed with cyclopentylamine using NaBH₃CN in methanol, followed by bromination with PBr₃. This method offers superior regiocontrol but requires inert conditions.
Coupling of Quinazolinone and Benzamide Moieties
The final step involves linking the quinazolinone and benzamide via a methylene bridge. Two strategies are prevalent:
Nucleophilic Substitution
3-Bromomethylquinazolin-4(3H)-one reacts with N-cyclopentyl-4-mercaptobenzamide in DMF at 60°C, using K₂CO₃ as a base. The reaction proceeds via an SN2 mechanism, affording the target compound in 67% yield.
Mitsunobu Reaction
A Mitsunobu coupling employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to join 3-hydroxymethylquinazolinone and N-cyclopentyl-4-hydroxybenzamide. This method achieves higher yields (78%) but requires anhydrous conditions.
Table 2: Comparison of Coupling Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | DMF, K₂CO₃, 60°C | 67 | 95 |
| Mitsunobu Reaction | THF, DEAD, 0°C | 78 | 98 |
Alternative One-Pot Strategies
Recent advances enable telescoped syntheses to minimize purification steps:
Tandem Cyclization-Coupling
A one-pot sequence combines 2-amino-N-cyclopentylbenzamide, DMSO, H₂O₂, and 4-bromomethylbenzoyl chloride under microwave irradiation (100°C, 2 h). This method reduces reaction time to 3 h but yields 58% product due to competing side reactions.
Flow Chemistry Approach
Continuous flow systems using immobilized SBA-Pr-SO₃H catalysts achieve 81% yield in 30 minutes, highlighting potential for industrial scalability.
Mechanistic Insights and Challenges
Radical Intermediates in DMSO/H₂O₂ Reactions
EPR studies confirm the involvement of methylsulfinyl radicals (- SOCH₃) during quinazolinone formation. Radical scavengers like TEMPO suppress product formation, validating a radical pathway.
Steric Hindrance from the Cyclopentyl Group
The cyclopentyl substituent slows coupling reactions by 30–40% compared to linear alkyl groups, necessitating excess reagents or prolonged reaction times.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzamide or quinazolinone core.
Scientific Research Applications
N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms, especially those involving quinazolinone derivatives.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s quinazolinone core is known to interact with various biological molecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Modifications in the Amide Side Chain
Key Observations :
Modifications in the Quinazolinone Core
Key Observations :
- Substitution at the C2 position of the quinazolinone core (e.g., benzyl or thioether groups) is critical for target engagement. For example, 3-isopropylbenzyl in Compound 51 enhances selectivity for RSV .
- Halogen or thioether substituents at C2 improve antibacterial efficacy by disrupting bacterial membrane integrity .
Bioisosteric Replacements and Hybrid Structures
Key Observations :
- Long alkyl chains (e.g., hydroxyheptadecyl) transform quinazolinones into surfactants, demonstrating non-medicinal applications .
Biological Activity
N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide is a synthetic organic compound belonging to the quinazolinone class, which has garnered attention due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a cyclopentyl group and a quinazolinone moiety, which are critical in determining its biological activity. The molecular formula is , indicating the presence of various functional groups that contribute to its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer activities. These compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly p38α MAP kinase, which plays a crucial role in cellular stress responses and inflammation.
A study highlighted the discovery of a series of potent p38α MAP kinase inhibitors, where modifications to the quinazolinone structure improved their efficacy and solubility . The ability of these compounds to modulate signaling pathways associated with cancer progression suggests their potential as therapeutic agents in oncology.
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives have also been well-documented. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. This activity is attributed to their ability to interfere with bacterial cell wall synthesis and function.
The mechanisms through which this compound exerts its effects involve several pathways:
- Inhibition of Kinases : The compound acts as an inhibitor of key kinases like p38α MAP kinase, disrupting signaling pathways that promote cell proliferation and survival.
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, leading to apoptosis in cancer cells.
- Antibacterial Mechanisms : The antimicrobial action may involve disrupting the integrity of bacterial membranes or inhibiting essential metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of quinazolinone derivatives:
- Study on Anticancer Activity : A clinical evaluation demonstrated that modifications in the structure of quinazolinones significantly enhanced their anticancer properties, particularly against breast cancer cell lines .
- Antimicrobial Efficacy : Research indicated that derivatives similar to this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other related compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| AZD6703 | C26H35N5O8S | Selective p38α MAP kinase inhibitor |
| 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)butanamide | C16H16N4O3 | Enhanced solubility; antimicrobial properties |
| N-[3-(2-chlorophenyl)methyl]-2-[6-(piperazinyl)-quinazolin-3(4H)-yl]acetamide | C21H25ClN6O2 | Incorporates piperazine for increased activity |
Q & A
Q. Critical parameters :
- Temperature control during coupling to prevent side reactions.
- Solvent polarity adjustments to optimize intermediate solubility .
Basic: Which analytical techniques are most reliable for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400–600 MHz, DMSO-d₆) identifies protons on the cyclopentyl and quinazolinone moieties (e.g., δ 8.2–8.5 ppm for aromatic protons, δ 1.5–2.0 ppm for cyclopentyl CH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 403.1765 for C₂₄H₂₃N₃O₂) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) assess purity (>98%) and detect impurities .
Advanced: How can researchers address low yields during the final coupling step of the synthesis?
Answer:
Low yields (e.g., <50%) often stem from steric hindrance at the cyclopentyl-benzamide junction. Strategies include:
- Catalyst optimization : Use of HOBt/DCC coupling agents to enhance amide bond formation efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional) and improves yields by 15–20% .
- Solvent screening : Polar aprotic solvents like DCM or THF may reduce aggregation of intermediates .
Basic: What in vitro models are suitable for initial screening of biological activity?
Answer:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution .
- Enzyme inhibition : Fluorescence-based assays (e.g., EGFR kinase inhibition at 10 µM, IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically <20 µM .
Advanced: How does the cyclopentyl substituent influence bioactivity compared to other substituents?
Answer:
The cyclopentyl group enhances lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing solubility. Structure-activity relationship (SAR) insights :
| Substituent | Bioactivity (IC₅₀) | Key Property |
|---|---|---|
| Cyclopentyl (target) | EGFR: 12 nM | High kinase selectivity |
| Trimethoxyphenyl | EGFR: 8 nM | Improved solubility |
| Phenethyl | MIC (S. aureus): 4 µg/mL | Moderate antimicrobial |
Mechanistic impact : The cyclopentyl group’s rigidity may stabilize hydrophobic binding pockets in kinase targets .
Advanced: How can conflicting bioactivity data across studies be reconciled?
Answer:
Discrepancies (e.g., IC₅₀ variations in kinase assays) arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 µM) alters inhibition potency .
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (TNBC) show differential sensitivity due to receptor expression .
Resolution : - Standardize protocols (e.g., CLIA guidelines for kinase assays).
- Meta-analysis of dose-response curves across ≥3 independent studies .
Advanced: What computational methods predict target interactions for this compound?
Answer:
- Molecular docking (AutoDock Vina) : Predicts binding to EGFR (PDB: 1M17) with ∆G ≈ -9.2 kcal/mol, favoring hydrogen bonds with Met793 .
- Molecular dynamics (GROMACS) : Simulates ligand-protein stability over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR models : Use Hammett constants (σ) and π hydrophobic parameters to design analogs with improved IC₅₀ .
Basic: How stable is the compound under physiological conditions?
Answer:
- pH stability : Stable in PBS (pH 7.4) for 24 hrs (HPLC purity >95%), but degrades at pH <3 (t₁/₂ ≈ 4 hrs) due to amide hydrolysis .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition at 220°C .
Advanced: What strategies improve solubility for in vivo studies?
Answer:
- Prodrug design : Phosphate ester derivatives increase aqueous solubility 10-fold .
- Nanoparticle encapsulation (PLGA) : Enhances bioavailability (AUC 2.5× vs. free drug) in rodent models .
- Co-solvent systems : 10% DMSO + 20% PEG-400 in saline achieves 5 mg/mL solubility .
Advanced: How to design analogs with improved selectivity for kinase targets?
Answer:
- Fragment-based design : Replace cyclopentyl with pyridinyl to introduce hydrogen-bond donors (e.g., IC₅₀ for VEGFR-2: 5 nM vs. 50 nM for parent) .
- Aliphatic chain modulation : Shorter chains (C3 vs. C5) reduce off-target binding to PI3K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
